![molecular formula C14H13ClFNO3 B2695099 2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide CAS No. 1788559-46-5](/img/structure/B2695099.png)
2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide
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Description
2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide, also known as CFME, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Antifungal Activity
The compound exhibits promising antifungal properties. In vitro studies have demonstrated its efficacy against Mycobacterium marinum and Candida albicans . Notably, compound 9Ip displayed excellent activity against M. marinum , with an EC50 value of 0.58 mg/L—approximately 21 times more potent than fluxapyroxad and comparable to the commercial fungicide penthiopyrad . Further research into its mechanism of action could provide valuable insights.
Anti-Inflammatory and Analgesic Effects
Derivatives of this compound have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited these effects, along with a low ulcerogenic index. These findings suggest potential applications in pain management and inflammation control .
Antimalarial Properties
In vivo experiments revealed that compound 9Ip possesses protective antimalarial activity. At a concentration of 50 mg/L, it inhibited Plasmodium falciparum growth by 93.2%, comparable to the positive control penthiopyrad (95.5%). Further investigations could explore its suitability as an antimalarial agent .
Enzyme Inhibition Studies
Molecular docking studies indicate significant hydrogen bonding and p-π interactions with succinate dehydrogenase (SDH) . This suggests a potential role as an enzyme inhibitor. Investigating its impact on metabolic pathways and cellular processes could yield valuable insights for drug design .
properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3/c1-19-13(12-3-2-6-20-12)8-17-14(18)10-5-4-9(16)7-11(10)15/h2-7,13H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKKLNIVCIGMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=C(C=C1)F)Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
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